molecular formula C7H9BrN2O B13332367 3-Bromo-4,5,7,8-tetrahydropyrazolo[1,5-d][1,4]oxazepine

3-Bromo-4,5,7,8-tetrahydropyrazolo[1,5-d][1,4]oxazepine

Katalognummer: B13332367
Molekulargewicht: 217.06 g/mol
InChI-Schlüssel: KLYHCOPTXZEIAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-4,5,7,8-tetrahydropyrazolo[1,5-d][1,4]oxazepine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes both pyrazole and oxazepine moieties, making it a versatile scaffold for chemical modifications and functionalization.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4,5,7,8-tetrahydropyrazolo[1,5-d][1,4]oxazepine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the starting material can be subjected to a series of reactions including bromination, cyclization, and condensation to form the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-4,5,7,8-tetrahydropyrazolo[1,5-d][1,4]oxazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include boronic acids, copper (II) acetate, and various oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Wissenschaftliche Forschungsanwendungen

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a lead compound for the design of new therapeutic agents.

Wirkmechanismus

The mechanism of action of 3-Bromo-4,5,7,8-tetrahydropyrazolo[1,5-d][1,4]oxazepine involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 3-Bromo-4,5,7,8-tetrahydropyrazolo[1,5-d][1,4]oxazepine apart from these similar compounds is its unique fused ring system that combines pyrazole and oxazepine moieties. This structural feature provides a distinct set of chemical and biological properties, making it a valuable scaffold for further research and development .

Eigenschaften

Molekularformel

C7H9BrN2O

Molekulargewicht

217.06 g/mol

IUPAC-Name

3-bromo-4,5,7,8-tetrahydropyrazolo[1,5-d][1,4]oxazepine

InChI

InChI=1S/C7H9BrN2O/c8-6-5-9-10-2-4-11-3-1-7(6)10/h5H,1-4H2

InChI-Schlüssel

KLYHCOPTXZEIAM-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN2C1=C(C=N2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.